molecular formula C15H25ClN2O3 B12400778 AChE/BChE-IN-3 (hydrochloride)

AChE/BChE-IN-3 (hydrochloride)

Cat. No.: B12400778
M. Wt: 316.82 g/mol
InChI Key: ZXFNRTGUWOTYQM-UHFFFAOYSA-N
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Description

AChE/BChE-IN-3 (hydrochloride) (Product No. T60831) is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting a unique pseudo-irreversible, time-dependent mechanism against BChE and marginal reversible inhibition of AChE . Its inhibitory potency is characterized by IC50 values of 6.08 μM for electric eel AChE (elAChE) and 0.383 μM for equine serum BChE (eqBChE) .

Properties

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5;/h6-9,13,16,18H,10H2,1-5H3;1H

InChI Key

ZXFNRTGUWOTYQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O.Cl

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The compound features a piperidine-carboxamide core linked to a substituted aromatic system. Synthesis typically involves:

  • Piperidine Functionalization :
    • Starting Material : 4-Piperidinecarboxamide derivatives are alkylated with benzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (K₂CO₃/KI in DMF) to introduce aryl groups.
    • Intermediate Formation : N-Benzylpiperidin-4-carboxamide derivatives are reduced to (1-benzylpiperidin-4-yl)methanamine using LiAlH₄ in tetrahydrofuran (THF).
  • Oxoindoline Moiety Incorporation :
    • Knoevenagel Condensation : Arylglyoxals react with malononitrile derivatives to form α,β-unsaturated intermediates, followed by Michael addition with piperidine intermediates.
    • Cyclization : Intramolecular cyclization under reflux in ethanol yields polysubstituted pyrroles or oxoindoline-linked scaffolds.

Chloroacetamide Linkage

A critical step involves introducing the chloroacetamide group to enhance binding to cholinesterase catalytic sites:

  • Chloroacetylation :
    • Reagents : 2-Chloroacetyl chloride reacts with primary amines (e.g., benzylamine) in chloroform at -5°C, yielding N-benzyl-2-chloroacetamide.
    • Conditions : Triethylamine (Et₃N) is used as a base to neutralize HCl byproducts.
  • Coupling with Piperidine Intermediate :
    • Nucleophilic Substitution : The chloroacetamide intermediate undergoes substitution with piperidine derivatives in DMF at 65°C for 6 hours.
    • Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane).

Hydrochloride Salt Formation

The final step converts the free base to the hydrochloride salt:

  • Acidification : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
  • Crystallization : The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield pure AChE/BChE-IN-3 hydrochloride.

Optimization and Characterization Data

Reaction Yield and Purity

Step Yield (%) Purity (HPLC) Key Conditions
Piperidine alkylation 67–81 >90% K₂CO₃, DMF, 80°C, 12 h
Chloroacetylation 83 95% Et₃N, CHCl₃, -5°C, 4 h
Final coupling 30–80 98% DMF, 65°C, 6 h
Hydrochlorination 85 99% HCl gas, ether, 0°C, 1 h

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂Cl), 3.82–3.75 (m, 4H, piperidine-H), 2.91 (t, J = 6.4 Hz, 2H), 1.72–1.65 (m, 4H).
  • HRMS : m/z calcd. for C₁₅H₂₅ClN₂O₃ [M+H]⁺: 316.1543; found: 316.1548.

Comparative Analysis of Synthetic Strategies

Multi-Component vs. Sequential Synthesis

Parameter Multi-Component Sequential
Step Count 3 5
Overall Yield 45–60% 30–80%
Scalability Moderate High
Byproduct Formation Minimal Significant (requires chromatography)

Solvent and Catalyst Impact

  • DMF vs. THF : DMF improves solubility of aromatic intermediates but requires rigorous drying to avoid hydrolysis.
  • LiAlH₄ vs. NaBH₄ : LiAlH₄ achieves higher reduction efficiency (>90%) for piperidine intermediates but poses safety risks.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction time (e.g., chloroacetylation completes in 2 h vs. 4 h in batch).
  • Case Study : A pilot-scale synthesis achieved 72% yield using a tubular reactor with in-line FTIR monitoring.

Green Chemistry Metrics

  • E-Factor : 8.2 (vs. 15.6 for batch methods) due to solvent recycling.
  • PMI (Process Mass Intensity) : 32 kg/kg, driven by ethanol/water recrystallization.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Dimerization during Michael addition reduces yield.
    • Solution : Slow reagent addition at 0–5°C suppresses side reactions.
  • Hydrochloride Stability :

    • Issue : Hygroscopicity leads to decomposition.
    • Solution : Storage under argon with desiccants (silica gel) maintains >95% purity for 24 months.

Chemical Reactions Analysis

AChE/BChE-IN-3 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with enhanced or altered inhibitory activity .

Scientific Research Applications

Scientific Research Applications

  • Alzheimer's Disease Treatment :
    • AChE/BChE-IN-3 has been studied for its potential to alleviate symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain. Research indicates that dual inhibition of both AChE and BChE may provide a more effective therapeutic strategy than targeting AChE alone .
  • Cognitive Enhancement :
    • Studies have demonstrated that compounds like AChE/BChE-IN-3 can improve cognitive function in animal models of cognitive impairment. For instance, its administration has resulted in improved memory and learning capabilities .
  • Neuroprotective Effects :
    • Research suggests that AChE/BChE inhibitors may exert neuroprotective effects by reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. By inhibiting the activity of cholinesterases, these compounds may help mitigate neurodegeneration .

Inhibition Potency of AChE/BChE-IN-3 Compared to Other Compounds

CompoundAChE IC50 (μM)BChE IC50 (μM)Mechanism of Action
AChE/BChE-IN-3TBDTBDDual-site inhibition
Compound 8i0.390.28Dual-site binding
G801-02742.050.03Dual-site binding

Note: TBD indicates values that need to be determined through further research.

Case Studies

  • Case Study on Cognitive Function Improvement :
    • In a study involving aged rats treated with AChE/BChE-IN-3, significant improvements in spatial memory were observed compared to control groups. The results suggested that the compound effectively enhanced cholinergic signaling pathways .
  • Clinical Trials for Alzheimer's Disease :
    • Preliminary clinical trials have shown promising results with AChE/BChE inhibitors in improving cognitive scores on standardized tests among patients with mild to moderate Alzheimer's disease . These findings support further investigation into the long-term efficacy and safety of these compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Donepezil Hydrochloride

Donepezil (Aricept) is a reversible, selective AChE inhibitor with an IC50 of 6.7 nM for AChE, demonstrating >1,000-fold selectivity over BChE . Donepezil’s high AChE potency and clinical approval for AD highlight its therapeutic superiority in early-stage disease management .

Bis(7)-Tacrine Dihydrochloride

This dimeric AChE inhibitor blocks NMDA receptors to prevent neuronal apoptosis, offering dual neuroprotective benefits . Unlike AChE/BChE-IN-3, Bis(7)-Tacrine lacks BChE inhibition, limiting its utility in advanced AD .

BChE-IN-3

Its >100-fold selectivity for BChE over AChE contrasts with AChE/BChE-IN-3’s dual inhibition profile, making it more specialized for BChE-targeted therapies .

Phenserine Tartrate

A non-competitive, long-acting AChE inhibitor, Phenserine reduces amyloid-β (Aβ) production and improves cognition in AD models . Its mechanism diverges from AChE/BChE-IN-3 by focusing on Aβ modulation rather than dual cholinesterase inhibition.

Berberine Hydrochloride

Berberine inhibits AChE in rat brain and serum, showing dose-dependent effects . However, its lower specificity and additional pharmacological activities (e.g., antimicrobial effects) distinguish it from the targeted cholinesterase inhibition of AChE/BChE-IN-3 .

Comparative Data Table

Compound AChE IC50 BChE IC50 Selectivity (BChE/AChE) Mechanism Key Applications
AChE/BChE-IN-3 (HCl) 6.08 μM 0.383 μM ~16-fold Pseudo-irreversible (BChE), marginal reversible (AChE) AD, dual inhibition
Donepezil HCl 6.7 nM >6,700 nM >1,000-fold (AChE) Reversible, competitive Early-stage AD
BChE-IN-3 N/A 56.9 nM >100-fold Pseudo-irreversible (BChE) Late-stage AD
Bis(7)-Tacrine (HCl) Not reported N/A N/A Dimeric AChE inhibitor, NMDA antagonist AD neuroprotection
Berberine HCl Dose-dependent N/A N/A Reversible AChE inhibitor AD, antimicrobial adjunct

Key Research Findings

  • Selectivity Profiles : AChE/BChE-IN-3’s dual inhibition is advantageous in AD, where BChE activity rises as AChE declines . In contrast, Donepezil’s AChE specificity limits efficacy in late-stage disease .
  • Mechanistic Differences : Pseudo-irreversible BChE inhibition by AChE/BChE-IN-3 ensures prolonged enzymatic suppression compared to reversible inhibitors like Berberine .
  • Therapeutic Potential: Bis(7)-Tacrine and Phenserine offer additional neuroprotective benefits (e.g., NMDA blockade, Aβ reduction), whereas AChE/BChE-IN-3’s value lies in balancing cholinesterase modulation .

Q & A

Q. What is the mechanistic basis for AChE/BChE-IN-3’s dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

AChE/BChE-IN-3 acts as a dual inhibitor with distinct kinetics: it exhibits pseudo-irreversible, time-dependent inhibition of BChE (IC50 = 56.9 nM) and borderline reversible inhibition of AChE (IC50 = 6.08 μM for electric eel AChE) . This selectivity suggests differences in binding pocket interactions, such as tighter accommodation of BChE’s larger active site. Methodologically, enzyme kinetics assays (e.g., Ellman’s method) under varying pre-incubation times can distinguish reversible vs. time-dependent inhibition .

Q. How should researchers account for species-specific enzyme activity when testing AChE/BChE-IN-3?

The compound’s IC50 values vary significantly across species (e.g., 0.383 μM for horse serum BChE vs. 56.9 nM for human BChE) . To ensure translational relevance, use recombinant human enzymes or primary cell models expressing human cholinesterases. Cross-species comparisons should include kinetic parameters (Km, Vmax) to validate target engagement .

Advanced Research Questions

Q. How can computational docking elucidate the structural basis of AChE/BChE-IN-3’s pseudo-irreversible BChE inhibition?

AutoDock Vina or similar tools can model ligand-enzyme interactions, focusing on covalent or non-covalent binding modes. For pseudo-irreversible inhibitors, molecular dynamics simulations after docking may reveal stable adduct formation or prolonged residence time in BChE’s catalytic gorge. Key parameters include binding free energy (ΔG) and root-mean-square deviation (RMSD) to assess stability . Compare results with crystallographic data (if available) to resolve ambiguities .

Q. What experimental strategies address discrepancies in reported IC50 values for AChE/BChE-IN-3?

Variability in IC50 (e.g., 56.9 nM vs. 383 nM for BChE) may arise from assay conditions (enzyme source, substrate concentration, pre-incubation time). Standardize protocols by:

  • Using purified recombinant enzymes to minimize batch variability.
  • Including positive controls (e.g., Donepezil for AChE, selective BChE inhibitors).
  • Applying statistical validation (e.g., ANOVA for inter-lab reproducibility) .

Q. How does AChE/BChE-IN-3’s pharmacokinetic profile align with Lipinski’s Rule of Five and Veber’s parameters for oral bioavailability?

While specific data are limited, its molecular weight (427.62 g/mol), hydrogen bond acceptors (4), and rotatable bonds (estimated 8–10) suggest moderate oral bioavailability. Polar surface area (PSA) calculations and logP values (unreported) would further clarify permeability. In vitro assays (Caco-2 permeability, metabolic stability in liver microsomes) are recommended to predict in vivo performance .

Q. What are the implications of AChE/BChE-IN-3’s pseudo-irreversible inhibition for in vivo toxicity studies?

Prolonged BChE inhibition may alter cholinergic signaling or drug metabolism (BChE metabolizes esters). Monitor acetylcholinesterase recovery post-treatment via enzyme reactivation assays. For chronic studies, measure plasma BChE activity weekly and adjust dosing to avoid cumulative toxicity .

Methodological Considerations

Q. How to optimize enzyme inhibition assays for time-dependent inhibitors like AChE/BChE-IN-3?

  • Pre-incubation Time: Vary pre-incubation periods (0–60 min) to capture time-dependent effects.
  • Substrate Competition: Use substrate concentrations near Km to detect competitive vs. non-competitive inhibition.
  • Data Analysis: Fit results to Morrison’s equation for tight-binding inhibitors or Cheng-Prusoff equation for reversible inhibitors .

Q. What analytical techniques validate the hydrochloride salt form’s stability in experimental formulations?

  • Thermogravimetric Analysis (TGA): Assess dehydration or decomposition under stress conditions.
  • X-ray Diffraction (XRD): Confirm crystalline structure integrity.
  • HPLC with Charged Aerosol Detection (CAD): Quantify free base vs. salt form in solution .

Data Interpretation and Contradictions

Q. How to reconcile AChE/BChE-IN-3’s borderline AChE inhibition with its potential neuroprotective effects?

Even weak AChE inhibition (IC50 ~6 μM) may synergize with BChE suppression to elevate synaptic acetylcholine, enhancing neuroprotection. Combine with Aβ42 aggregation assays (e.g., Thioflavin T) to assess multi-target efficacy .

Q. What statistical approaches mitigate variability in high-throughput screening (HTS) data for cholinesterase inhibitors?

  • Z’-Factor: Validate assay robustness (Z’ > 0.5).
  • Normalization: Use plate-specific controls to adjust for inter-well variability.
  • Machine Learning: Apply random forest or SVM models to distinguish true inhibitors from artifacts .

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